molecular formula C14H15BrN2O B5662988 5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole

5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole

Cat. No.: B5662988
M. Wt: 307.19 g/mol
InChI Key: ZNFPNIWHOHVHEU-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which is generated in situ from a nitrile and an oxidizing agent. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group would yield a nitro-substituted derivative, while nucleophilic substitution could yield a variety of substituted oxadiazoles.

Scientific Research Applications

5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole is unique due to the presence of both a bromophenyl group and a cyclohexyl group on the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFPNIWHOHVHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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